molecular formula C10H18N2O6S B12764164 3-(beta-D-Glucopyranosyl)-4-hydroxyhexahydropyrimidine-2-thione CAS No. 91146-98-4

3-(beta-D-Glucopyranosyl)-4-hydroxyhexahydropyrimidine-2-thione

Cat. No.: B12764164
CAS No.: 91146-98-4
M. Wt: 294.33 g/mol
InChI Key: WUNLETPCGLIIRT-GIAYAJAUSA-N
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Description

3-(beta-D-Glucopyranosyl)-4-hydroxyhexahydropyrimidine-2-thione is a complex organic compound that features a glucopyranosyl group attached to a hexahydropyrimidine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(beta-D-Glucopyranosyl)-4-hydroxyhexahydropyrimidine-2-thione typically involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and cyclization processes. One common method involves the use of glycosidases for the glycosylation step, followed by cyclization under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of biocatalysts such as glycosidases to facilitate the glycosylation reaction. This method is preferred due to its efficiency and selectivity. The reaction is typically carried out at elevated temperatures (around 60°C) to ensure complete conversion .

Chemical Reactions Analysis

Types of Reactions

3-(beta-D-Glucopyranosyl)-4-hydroxyhexahydropyrimidine-2-thione can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the glucopyranosyl moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, under mild acidic conditions.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Reduced forms of the compound with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Mechanism of Action

The mechanism of action of 3-(beta-D-Glucopyranosyl)-4-hydroxyhexahydropyrimidine-2-thione involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The glucopyranosyl moiety plays a crucial role in these interactions by forming hydrogen bonds and other non-covalent interactions with the target enzyme .

Comparison with Similar Compounds

Similar Compounds

  • 3-(beta-D-Glucopyranosyl)-4-aminohexahydropyrimidine-2-thione
  • 3-(beta-D-Glucopyranosyl)-4-guanidinohexahydropyrimidine-2-thione

Uniqueness

3-(beta-D-Glucopyranosyl)-4-hydroxyhexahydropyrimidine-2-thione is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the hydroxy group allows for additional hydrogen bonding interactions, enhancing its binding affinity to biological targets compared to its amino or guanidino counterparts .

Properties

CAS No.

91146-98-4

Molecular Formula

C10H18N2O6S

Molecular Weight

294.33 g/mol

IUPAC Name

6-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3-diazinane-2-thione

InChI

InChI=1S/C10H18N2O6S/c13-3-4-6(15)7(16)8(17)9(18-4)12-5(14)1-2-11-10(12)19/h4-9,13-17H,1-3H2,(H,11,19)/t4-,5?,6-,7+,8-,9-/m1/s1

InChI Key

WUNLETPCGLIIRT-GIAYAJAUSA-N

Isomeric SMILES

C1CNC(=S)N(C1O)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

C1CNC(=S)N(C1O)C2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

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